molecular formula C8H7FO2 B3369785 5-Fluoro-2,3-dihydrobenzofuran-7-ol CAS No. 245762-37-2

5-Fluoro-2,3-dihydrobenzofuran-7-ol

Cat. No.: B3369785
CAS No.: 245762-37-2
M. Wt: 154.14 g/mol
InChI Key: FRNAZUFNLWZOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the 2,3-Dihydrobenzofuran (B1216630) Core in Chemical Biology and Organic Synthesis

The 2,3-dihydrobenzofuran motif, a heterocyclic structure composed of a benzene (B151609) ring fused to a dihydrofuran ring, is a cornerstone in both chemical biology and organic synthesis. nih.govmdpi.com This scaffold is prevalent in a multitude of natural products, particularly those isolated from plants and fungi, where they are classified as compounds like neolignans, isoflavonoids, and alkaloids. mdpi.com

The inherent structural rigidity and stability of the 2,3-dihydrobenzofuran core make it an ideal framework for the construction of biologically active molecules. mdpi.com Its significance is underscored by the diverse pharmacological activities exhibited by compounds containing this scaffold. These activities include anticancer, anti-inflammatory, antibacterial, antifungal, anti-HIV, and antimalarial properties. mdpi.comacs.orgresearchgate.net For instance, the natural product (+)-conocarpan demonstrates antifungal activity, while the alkaloid (+)-Decursivine is noted for its antimalarial effects. mdpi.com

In the realm of synthetic chemistry, the 2,3-dihydrobenzofuran core is a valuable precursor for creating complex molecular architectures. nih.gov Its versatile nature has prompted extensive research into novel and efficient synthetic pathways to assemble the core structure, often employing transition metal catalysis to forge the key carbon-carbon and carbon-oxygen bonds. nih.gov The ability to functionalize the scaffold at various positions allows for the generation of large libraries of derivatives, which is a key strategy in drug discovery programs aimed at identifying new therapeutic leads. acs.org Researchers have developed numerous methods for its synthesis, including intramolecular cyclizations and multi-component reactions, highlighting its central role in diversity-oriented synthesis. nih.govacs.org

Strategic Importance of Fluorine Substitution in Aromatic and Heterocyclic Systems

The introduction of fluorine into organic molecules is a widely used and powerful strategy in medicinal chemistry. nih.goveurekalert.org Fluorine possesses a unique combination of properties, including its small size (acting as a hydrogen isostere), high electronegativity, and the ability of the carbon-fluorine bond to resist metabolic degradation. nih.govacs.org These characteristics can profoundly influence a molecule's physicochemical and biological properties, such as its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govcapes.gov.br

In aromatic and heterocyclic systems, fluorine's strong electron-withdrawing inductive effect can significantly alter the electronic nature of the ring system. acs.orgstackexchange.com This electronic perturbation can enhance binding interactions with target proteins or modulate the reactivity of the molecule. For example, fluorine can act as a hydrogen bond acceptor, a critical interaction in many ligand-receptor binding events, though unlike a hydroxyl group, it cannot donate a hydrogen bond. nih.gov

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate. This was a key consideration in the development of highly successful drugs like the anticancer agent 5-fluorouracil. nih.gov In the context of synthesis, the presence of fluorine on an aromatic ring can facilitate certain reactions, such as nucleophilic aromatic substitution (SNAr), by stabilizing the negatively charged intermediate (Meisenheimer complex), which lowers the activation energy of the rate-determining step. stackexchange.com This makes fluorinated aromatics valuable intermediates for building more complex structures.

Overview of Research Trajectories for 5-Fluoro-2,3-dihydrobenzofuran-7-ol and its Functionalized Derivatives

While this compound itself is primarily recognized as a chemical intermediate, its structure suggests significant potential as a precursor for novel, biologically active compounds. epa.govchemicalbook.combldpharm.com The combination of the proven 2,3-dihydrobenzofuran scaffold with a fluorine atom and a phenolic hydroxyl group provides multiple points for chemical modification, opening several research avenues.

One major research trajectory involves using this compound as a starting material for the synthesis of targeted therapeutic agents. For example, research into related 2,3-dihydrobenzofuran derivatives has yielded potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for treating neuropathic pain. nih.gov The synthetic schemes for these compounds often involve the modification of the phenolic hydroxyl group and further elaboration of the heterocyclic ring. nih.gov The presence of the fluorine atom in this compound could be leveraged to enhance the metabolic stability or receptor binding affinity of analogous compounds.

Another area of investigation is the use of this molecule in the development of new agrochemicals or materials. The benzofuran (B130515) core is found in compounds with applications in agriculture. researchgate.net The unique properties imparted by the fluorine substituent could be exploited to create new pesticides or herbicides with improved efficacy or environmental profiles. The hydroxyl group provides a convenient handle for further chemical reactions to build more complex and functionalized derivatives tailored for specific applications.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₇FO₂ epa.gov
Average Mass 154.14 g/mol epa.gov
Monoisotopic Mass 154.043008 g/mol epa.gov

Table 2: Related 2,3-Dihydrobenzofuran Compounds and Their Significance

Compound Name CAS Number Significance/Application Reference
2,3-Dihydrobenzofuran 496-16-2 Core heterocyclic scaffold; also known as Coumaran. nist.gov
2,3-Dihydrobenzofuran-5-carboxaldehyde 55745-70-5 Synthetic intermediate. sigmaaldrich.com
(+)-Conocarpan N/A Natural product with antifungal activity. mdpi.com

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1-benzofuran-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNAZUFNLWZOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472616
Record name 5-fluoro-2,3-dihydrobenzofuran-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245762-37-2
Record name 5-Fluoro-2,3-dihydro-7-benzofuranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245762-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-fluoro-2,3-dihydrobenzofuran-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Chemical Transformations of the 5 Fluoro 2,3 Dihydrobenzofuran 7 Ol Scaffold

Functional Group Interconversions at the 7-Position and Ring System

The hydroxyl group at the 7-position of 5-fluoro-2,3-dihydrobenzofuran-7-ol is a versatile handle for a variety of functional group interconversions. These reactions are fundamental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Carboxylation and Amidation Reactions

The introduction of a carboxamide group at the 7-position of the 5-fluoro-2,3-dihydrobenzofuran scaffold has been a key strategy in the development of potent enzyme inhibitors. Direct carboxylation of the phenolic hydroxyl group is often challenging. An alternative and effective multi-step strategy has been developed to achieve this transformation.

One successful approach begins with the protection of the hydroxyl group, followed by a series of reactions to introduce the desired functionality. For instance, the synthesis of 5-fluoro-2,3-dihydrobenzofuran-7-carboxamide was achieved through a sequence involving initial conversion of 2,3-dihydrobenzofuran-7-carboxylic acid to its methyl ester. This was followed by nitration at the 5-position, reduction of the nitro group to an amine, and subsequent fluorination via a diazonium salt. The resulting methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate was then hydrolyzed to the corresponding carboxylic acid, which was finally converted to the desired carboxamide using mixed-anhydride conditions researchgate.net.

This synthetic route highlights the complexities involved in manipulating the scaffold and the necessity of carefully planned multi-step sequences to achieve the desired derivatization.

Starting MaterialReagents and ConditionsIntermediate(s)Final ProductReference
2,3-Dihydrobenzofuran-7-carboxylic acid1. CH₃OH, H₂SO₄ (reflux) 2. Nitrating agent 3. H₂, Pd/C 4. NaNO₂, HBF₄, THF; then heat 5. Hydrolysis 6. Mixed-anhydride amidationMethyl 2,3-dihydrobenzofuran-7-carboxylate; Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate; Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate; Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate; 5-Fluoro-2,3-dihydrobenzofuran-7-carboxylic acid5-Fluoro-2,3-dihydrobenzofuran-7-carboxamide researchgate.net

Esterification and Hydrolysis Processes

Esterification of the 7-hydroxyl group and hydrolysis of the corresponding esters are fundamental transformations for this scaffold. Esterification can be employed as a protecting group strategy or to synthesize ester derivatives with potential biological activity. The process typically involves reacting the 7-ol with an appropriate acyl chloride or carboxylic acid under suitable conditions.

Conversely, hydrolysis of an ester at the 7-position is a critical step in multi-step syntheses, such as in the aforementioned route to 5-fluoro-2,3-dihydrobenzofuran-7-carboxamide, where the methyl ester is hydrolyzed to the carboxylic acid before amidation researchgate.net. Enzymatic hydrolysis has also been explored for related dihydrobenzofuran esters, offering a method for stereoselective transformations researchgate.net. While not specifically documented for the 5-fluoro derivative, this approach suggests a potential avenue for chiral resolutions of derivatives of this scaffold.

ReactionSubstrateReagents and ConditionsProductReference
Esterification2,3-Dihydrobenzofuran-7-carboxylic acidCH₃OH, H₂SO₄ (catalytic), refluxMethyl 2,3-dihydrobenzofuran-7-carboxylate researchgate.net
HydrolysisMethyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylateAqueous acid or base5-Fluoro-2,3-dihydrobenzofuran-7-carboxylic acid researchgate.net
Enzymatic HydrolysisEsters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acidCandida antarctica lipaseEnantiomerically enriched 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid researchgate.net

Modifications at the Dihydrofuran Ring

The dihydrofuran ring of the this compound scaffold provides further opportunities for structural diversification. Reactions targeting this part of the molecule can introduce new substituents and alter the three-dimensional shape of the compound.

Alkylation and Arylation Reactions

Alkylation and arylation reactions at the dihydrofuran ring can introduce carbon-based substituents, which can significantly impact the biological activity of the resulting compounds. While specific examples for the 5-fluoro-7-ol derivative are not extensively documented, general methods for the arylation of 2,3-dihydrofuran are well-established and applicable. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a common method for the arylation of 2,3-dihydrofuran. This reaction typically occurs at the C2 position of the dihydrofuran ring.

Various palladium precursors and ligands can be employed to influence the regioselectivity and efficiency of the arylation. For instance, the arylation of 2,3-dihydrofuran with iodobenzene can yield 2-phenyl-2,3-dihydrofuran as the main product.

Reaction TypeSubstrateArylating AgentCatalyst/ReagentsProduct
Heck Arylation2,3-DihydrofuranIodobenzenePd₂(dba)₃, Ionic Liquids2-Phenyl-2,3-dihydrofuran

Formation of Spirocyclic Structures

The construction of spirocyclic structures from the dihydrobenzofuran core introduces significant three-dimensional complexity, which can be advantageous for exploring new chemical space and improving drug-like properties. One powerful method for the synthesis of spiro-pyrrolidine derivatives is the [3+2] azomethine ylide cycloaddition reaction. This reaction, when applied to a benzofuranone derivative, can produce spiro-pyrrolidine compounds with high diastereoselectivity. While not demonstrated specifically on the 5-fluoro-7-ol scaffold, this methodology offers a promising route to novel spirocyclic derivatives.

Another approach involves the synthesis of spiro-isobenzofuran compounds through the condensation of ninhydrin with aminonaphthoquinones, followed by oxidative cleavage. This one-pot reaction provides a route to complex spirocyclic systems under mild conditions.

Reaction TypeStarting MaterialsKey FeaturesProduct Class
[3+2] Azomethine Ylide Cycloaddition(Z)-3-Benzylidenebenzofuran-2(3H)-one, Ninhydrin, SarcosineThree-component reaction, high yield and diastereoselectivitySpiro-pyrrolidine benzofuran (B130515) derivatives
Condensation/OxidationNinhydrin, 4-Amino-1,2-naphthoquinonesOne-pot synthesis, mild conditionsSpiro[benzo[g]indole-2,1′-isobenzofuran] derivatives

Expansion of the Dihydrobenzofuran Core

Expansion of the dihydrobenzofuran core can lead to novel heterocyclic systems with potentially unique biological activities. A notable example is the ring expansion of a dihydrobenzofuran spirooxindole to a benzofuroquinolinone scaffold. This transformation involves a lactam ring expansion of the oxindole portion of the spirocycle, effectively enlarging the ring system attached to the dihydrobenzofuran core. This novel method provides a route to construct complex, fused heterocyclic systems.

Starting ScaffoldTransformationResulting ScaffoldKey Features
Dihydrobenzofuran spirooxindoleLactam ring expansionBenzofuroquinolinoneConstruction of a novel, fused heterocyclic system

Synthesis of Polycyclic Frameworks Incorporating the 5-Fluoro-2,3-dihydrobenzofuran Moiety

The fusion of additional rings onto the this compound scaffold can lead to the generation of novel polycyclic frameworks with potential applications in materials science and medicinal chemistry. A key strategy for achieving this is through annulation reactions, which involve the formation of a new ring onto an existing structure.

One plausible approach involves the palladium-catalyzed annulation of 1,3-dienes with an ortho-functionalized derivative of this compound. nih.gov For instance, conversion of the phenolic hydroxyl group to an acetate, followed by ortho-iodination of the aromatic ring, would yield a suitable precursor. The subsequent palladium-catalyzed reaction with a 1,3-diene would be expected to proceed via oxidative addition, migratory insertion, and reductive elimination to furnish a new six-membered ring fused to the benzofuran core. nih.gov This process is generally stereoselective and allows for the introduction of various substituents depending on the choice of the diene. nih.gov

Another potential strategy is the [4+1] annulation reaction. This could involve the in-situ generation of an ortho-quinone methide from a derivative of this compound, which can then react with a suitable one-carbon component. nih.govrsc.org For example, reaction with an ammonium ylide could lead to the formation of a new five-membered ring. nih.gov The reaction conditions for such transformations are typically mild and metal-free. rsc.org

The table below summarizes potential annulation strategies for the synthesis of polycyclic frameworks from this compound derivatives.

Annulation StrategyKey Precursor from this compoundReagentCatalyst/ConditionsPotential Polycyclic Product
Palladium-Catalyzed [4+2] Annulationortho-Iodoaryl acetate derivative1,3-DienePd(0) catalystFused six-membered ring system
[4+1] Annulationortho-Quinone methide precursorAmmonium ylideBase-mediatedFused five-membered ring system
Base-Mediated Annulationortho-Iminophenol derivativeMBH carbonates of isatinsLewis base, metal-freeSpiro-dihydrobenzofuran derivatives

Derivatization Towards Chiral Amino Alcohols and Complex Ligands

The synthesis of chiral amino alcohols and complex ligands from the this compound scaffold is a promising area of research, given the prevalence of these motifs in pharmaceuticals and asymmetric catalysis. acs.orgacs.orgrsc.org

A potential route to chiral amino alcohols could involve the ortho-formylation of the phenol followed by a nucleophilic addition to the aldehyde. The resulting alcohol could then be converted to an amino group through established synthetic methodologies, such as a Mitsunobu reaction with a nitrogen nucleophile followed by hydrolysis. The introduction of chirality could be achieved through the use of a chiral reducing agent for the aldehyde or through enzymatic resolution of the resulting racemic alcohol. Recent advancements in biocatalysis have demonstrated the utility of engineered amine dehydrogenases for the synthesis of chiral amino alcohols from α-hydroxy ketones, a transformation that could potentially be adapted to derivatives of the dihydrobenzofuran scaffold. nih.gov

Furthermore, the development of chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines offers a modular approach to chiral β-amino alcohols. westlake.edu.cn This strategy could be applied to an aldehyde derivative of this compound to introduce a chiral amino alcohol moiety.

The dihydrobenzofuran framework can also serve as a scaffold for the synthesis of complex chiral ligands for asymmetric catalysis. escholarship.orgtcichemicals.com For instance, functionalization of the aromatic ring with phosphine groups could lead to the development of novel P-chirogenic ligands. tcichemicals.com Alternatively, the introduction of an oxazoline moiety, a common feature in chiral ligands, could be achieved through reaction of a nitrile derivative with a chiral amino alcohol. The synthesis of such ligands is crucial for the advancement of transition-metal-catalyzed asymmetric reactions. escholarship.org

The table below outlines potential synthetic pathways for the derivatization of this compound towards chiral amino alcohols and complex ligands.

Target MoleculeSynthetic StrategyKey Intermediate from this compoundKey Reagents/StepsPotential Chiral Moiety
Chiral Amino AlcoholOrtho-formylation and subsequent functionalization7-Formyl-5-fluoro-2,3-dihydrobenzofuran-7-olChiral reduction, Mitsunobu reaction, enzymatic resolutionβ-Amino alcohol
Chiral Amino AlcoholCr-catalyzed asymmetric cross-coupling7-Formyl-5-fluoro-2,3-dihydrobenzofuran-7-olImine, Cr catalyst, chiral ligandβ-Amino alcohol with adjacent chiral centers
Complex LigandIntroduction of phosphine groupsBrominated derivativeLithiation, reaction with chlorophosphineP-chirogenic phosphine
Complex LigandIntroduction of an oxazoline moietyNitrile derivativeReaction with a chiral amino alcoholChiral oxazoline

Structure Activity Relationship Sar Studies of 5 Fluoro 2,3 Dihydrobenzofuran 7 Ol Derivatives

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into organic molecules is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.gov In the context of dihydrobenzofuran derivatives, fluorine substitution has been shown to significantly modulate their biological effects, including anti-inflammatory and anticancer activities. nih.govresearchgate.net

The position of the fluorine atom on the benzofuran (B130515) ring is a critical determinant of a derivative's biological activity. nih.gov Studies on various benzofuran derivatives have consistently shown that halogen substitutions can lead to a significant increase in anticancer activities. nih.gov For instance, the addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a twofold increase in potency and inhibitory activity against urokinase-type plasminogen activator (uPA). nih.gov

In a series of fluorinated benzofuran and dihydrobenzofuran derivatives tested for anti-inflammatory effects, monofluorination was suggested to be necessary for the inhibition of cyclooxygenase (COX) activities. mdpi.comnih.gov This highlights that not just the presence, but also the number and location of fluorine atoms, are key to biological potency. While specific studies focusing solely on the positional effects of fluorine on 5-Fluoro-2,3-dihydrobenzofuran-7-ol are limited, the general principle from related benzofuran structures suggests that the placement of the fluoro group at the 5-position likely has a distinct influence on the molecule's interaction with its biological targets compared to substitution at other positions. nih.govnih.gov

The strategic placement of fluorine can enhance interactions with biological targets through several mechanisms. The high electronegativity of fluorine can alter the acidity of nearby functional groups and create favorable electrostatic interactions. nih.gov Furthermore, fluorine can participate in the formation of "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a target protein, thereby improving binding affinity. nih.gov

Fluorine substitution also increases the hydrophobicity of a molecule, which can aid in its penetration into hydrophobic pockets of proteins. nih.gov This is particularly relevant for targets with amino acids like leucine (B10760876) and phenylalanine in their active sites. nih.gov For example, in the design of acetylcholinesterase (AChE) inhibitors, a key strategy for treating Alzheimer's disease, the lipophilicity and binding interactions of benzofuran-based compounds are critical for their efficacy. nih.gov The fluoro-substitution on the dihydrobenzofuran ring can thus play a significant role in optimizing these interactions.

A study on fluorinated benzofuran derivatives as anti-inflammatory agents revealed that these compounds could suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2. nih.gov The IC50 values for inhibiting various inflammatory mediators ranged from the low micromolar to sub-micromolar level, indicating potent activity. nih.govresearchgate.net

Compound TypeTarget/AssayIC50 (µM)Reference
Fluorinated Dihydrobenzofuran DerivativesInterleukin-61.2 - 9.04 nih.gov
Fluorinated Dihydrobenzofuran DerivativesChemokine (C-C) Ligand 21.5 - 19.3 nih.gov
Fluorinated Dihydrobenzofuran DerivativesNitric Oxide2.4 - 5.2 nih.gov
Fluorinated Dihydrobenzofuran DerivativesProstaglandin (B15479496) E21.1 - 20.5 nih.gov
Benzofuran derivative (Compound 7c)Acetylcholinesterase (AChE)0.058 nih.gov
Benzofuran derivative (Compound 7e)Acetylcholinesterase (AChE)0.086 nih.gov
Donepezil (Reference)Acetylcholinesterase (AChE)0.049 nih.gov

Influence of Substituents at the 7-Position (Original Hydroxyl Site) on Activity

In a series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, which can be considered derivatives of the 7-hydroxyl group, the nature of the substituents had a profound impact on their potency as serotonin-3 (5-HT3) receptor antagonists. nih.gov For instance, compound (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride (24) demonstrated a very high affinity for 5-HT3 receptors with a Ki value of 0.055 nM. nih.gov This indicates that converting the 7-hydroxyl to a carboxamide and linking it to a suitable basic moiety can lead to highly potent compounds.

The general findings from related benzofuran structures suggest that the presence of hydroxyl and/or carboxyl groups enhances biological effects. nih.govresearchgate.net This implies that modifications at the 7-position that maintain or mimic the hydrogen-bonding capabilities of the hydroxyl group, or that introduce other favorable interactions, are likely to be beneficial for activity.

Stereochemical Aspects of Dihydrobenzofuran Derivatives in Biological Contexts

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and pharmacokinetic properties. nih.gov For dihydrobenzofuran derivatives, the stereochemistry at the C2 and C3 positions of the furan (B31954) ring is of particular importance.

In studies of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives as 5-HT3 receptor antagonists, the stereochemistry of substituents on the dihydrobenzofuran ring significantly influenced their binding affinities. nih.gov It was observed that for compounds with a methyl group at the 2-position, the (2S)-methyl derivatives were more potent than the (2R)-methyl derivatives. nih.gov The rank order of potency was found to be dimethyl ≥ (2S)-methyl > (2R)-methyl > dihydro, suggesting that the (2S)-methyl group contributes to enhancing the pharmacological activity. nih.gov

The synthesis of enantiomerically pure dihydrobenzofuran derivatives is therefore a key aspect of developing potent and selective therapeutic agents. google.comorganic-chemistry.org Chiral natural compounds are often biosynthesized in an enantiomerically pure form, and this chirality has a crucial impact on their biological action. nih.gov For synthetic derivatives, stereoselective synthesis methods are employed to produce the desired stereoisomer, which is expected to have a more favorable interaction with its biological target. google.com

Compound Moiety (at 2-position)Relative Potency (5-HT3 Antagonism)Reference
DimethylHighest nih.gov
(2S)-MethylHigh nih.gov
(2R)-MethylModerate nih.gov
Dihydro (unsubstituted)Lower nih.gov

Computational Predictions in Structure-Activity Relationship Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery for predicting the properties of molecules and elucidating their structure-activity relationships. researchgate.netresearchgate.net Techniques such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are used to understand how ligands bind to their target receptors and to predict the activity of novel compounds. nih.gov

For benzofuran-based derivatives designed as acetylcholinesterase inhibitors, molecular docking studies have shown good binding modes in the active site of the enzyme, similar to the established drug donepezil. nih.gov 3D-QSAR analysis has revealed the importance of specific structural features, such as the alkyl group at certain positions of a phenyl moiety, for the observed activity. nih.gov These computational insights allow for the rational design of new derivatives with improved potency.

In the future, molecular modeling studies are expected to play a key role in designing improved analogues of fluorinated benzofuran and dihydrobenzofuran derivatives with dual anti-inflammatory and anticancer activities. mdpi.comnih.gov By simulating the interactions between the small molecules and their biological targets, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological effects. researchgate.net

Investigation of Biological Activities and Underlying Mechanisms of 5 Fluoro 2,3 Dihydrobenzofuran 7 Ol Derivatives

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

Derivatives of 5-Fluoro-2,3-dihydrobenzofuran have been investigated for their interaction with Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme involved in DNA repair and a validated target in oncology.

Inhibitory Potency and Selectivity

Research into the structure-activity relationship of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives as PARP-1 inhibitors has revealed the significant impact of fluorine substitution. The introduction of a fluoro group at the 5-position of the dihydrobenzofuran ring has been shown to enhance PARP-1 inhibitory potency.

Specifically, the 5-fluoro derivative of 2,3-dihydrobenzofuran-7-carboxamide (compound 20 in a referenced study) exhibited an IC₅₀ value of 2.12 μM, representing an approximately 5-fold increase in potency compared to the non-fluorinated parent compound. nih.gov Further investigation into a 2-methyl-substituted analog also demonstrated the positive effect of 5-fluoro substitution, with the resulting compound (rac-13c) showing a 4-fold increase in potency (IC₅₀ = 2.45 μM) over its non-fluorinated counterpart. nih.gov

Upon chiral resolution of rac-13c, the enantiomers displayed differential inhibitory activity against PARP-1. The (-)-13c enantiomer was found to be more potent, with an IC₅₀ value of 1.53 μM, compared to the (+)-13c enantiomer, which had an IC₅₀ of 3.62 μM. nih.gov

Table 1: PARP-1 Inhibitory Activity of 5-Fluoro-2,3-dihydrobenzofuran Derivatives

Compound Description PARP-1 IC₅₀ (μM)
20 5-Fluoro-2,3-dihydrobenzofuran-7-carboxamide 2.12
***rac*-13c** rac-5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxamide 2.45
(-)-13c (-)-5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxamide 1.53
(+)-13c (+)-5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxamide 3.62

Data sourced from a study on 2,3-dihydrobenzofuran-7-carboxamide derivatives. nih.gov

Mechanistic Insights into PARP-1 Cleavage and DNA Fragmentation

In addition to direct enzyme inhibition, certain fluorinated dihydrobenzofuran derivatives have been shown to induce cellular responses indicative of PARP-1 pathway modulation. In studies utilizing the human colorectal adenocarcinoma cell line HCT116, treatment with specific derivatives led to a concentration-dependent cleavage of PARP-1. nih.govnih.gov This cleavage is a well-known hallmark of apoptosis, or programmed cell death.

The induction of PARP-1 cleavage by these compounds was accompanied by significant DNA fragmentation, another key event in the apoptotic cascade. nih.govnih.gov In some instances, DNA fragmentation was observed to reach approximately 80%. nih.gov This suggests that these derivatives can effectively trigger the apoptotic machinery in cancer cells, a desirable characteristic for potential anticancer agents.

Anti-Inflammatory Mechanisms

Chronic inflammation is a known driver of various diseases, including cancer. nih.govnih.gov Derivatives of 5-Fluoro-2,3-dihydrobenzofuran have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways and mediators.

Inhibition of Cyclooxygenase-2 (COX-2) and Nitric Oxide Synthase 2 (NOS2) Expression

In macrophage-based assays, several fluorinated dihydrobenzofuran derivatives effectively suppressed the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.govnih.gov Both COX-2 and NOS2 are critical enzymes in the inflammatory process, responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively. By inhibiting the expression of these enzymes, these compounds can curtail the inflammatory response at a fundamental level.

Modulation of Inflammatory Mediators (IL-6, CCL2, NO, PGE₂)

The anti-inflammatory effects of these derivatives extend to the downstream reduction of key inflammatory mediators. Studies have shown that treatment with these compounds leads to a significant decrease in the secretion of interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E₂ (PGE₂). nih.govnih.gov

The inhibitory potency of these compounds against the production of various inflammatory mediators has been quantified, with IC₅₀ values indicating a range of activities.

Table 2: Inhibitory Concentration (IC₅₀) of Fluorinated Dihydrobenzofuran Derivatives on Inflammatory Mediators

Inflammatory Mediator IC₅₀ Range (μM)
Interleukin-6 (IL-6) 1.2 - 9.04
Chemokine (C-C) Ligand 2 (CCL2) 1.5 - 19.3
Nitric Oxide (NO) 2.4 - 5.2
Prostaglandin E₂ (PGE₂) 1.1 - 20.5

Data represents the range of IC₅₀ values observed for a series of fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives. nih.govnih.gov

Potential Anticancer Effects (Pre-clinical, Mechanism-focused)

The interplay between anti-inflammatory activity and the induction of apoptosis points towards the potential of these compounds as anticancer agents. Preclinical investigations, particularly in the HCT116 human colorectal adenocarcinoma cell line, have provided evidence for their anticancer potential.

Certain derivatives, particularly those featuring difluorine and bromine substitutions along with an ester or carboxylic acid group, have been shown to inhibit the proliferation of HCT116 cells by approximately 70%. nih.govnih.gov Mechanistically, this antiproliferative effect is linked to the previously discussed induction of PARP-1 cleavage and subsequent DNA fragmentation. nih.govnih.gov

Furthermore, the anticancer mechanism of these compounds involves the modulation of apoptotic proteins. A notable finding is the inhibition of the anti-apoptotic protein Bcl-2 expression. nih.govnih.gov The downregulation of Bcl-2, coupled with the activation of the PARP-1 cleavage pathway, shifts the cellular balance towards apoptosis, thereby contributing to the observed anticancer effects.

Effects on Cancer Cell Proliferation and Apoptosis in Cellular Models (e.g., HCT116)

Derivatives of the benzofuran scaffold have demonstrated significant effects on the proliferation and induction of apoptosis in various cancer cell lines, including the human colon cancer cell line HCT116.

Research into a novel chalcone (B49325) derivative containing a benzofuran moiety, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, revealed potent cytotoxic effects. accscience.com This compound significantly decreased cell viability in HCT116 cells in a concentration-dependent manner, with a calculated IC₅₀ value of 0.59 µM. accscience.comejmo.org Further analysis through fluorescence imaging confirmed that the compound induced apoptotic cell death, evidenced by the presence of pyknotic nuclei and chromatin condensation. accscience.com Similarly, studies on 2-arylbenzofuran neolignans showed that they induce morphological changes characteristic of apoptosis in HCT116 cells, such as nuclear fragmentation and the formation of apoptotic bodies, at levels comparable to or higher than the standard chemotherapeutic agent 5-fluorouracil. researchgate.net

Another study focused on a benzofuran lignan (B3055560) derivative, 5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid (designated as Benfur), which was identified as a potent antimitotic agent. This compound was shown to induce cell death by arresting the cell cycle at the G2/M phase in p53+/+ cells. nih.gov The growth-inhibitory effects were dose-dependent, with an IC₅₀ value of approximately 80 nM in Jurkat cells, which are known to have high p53 expression. nih.gov

Table 1: Cytotoxic Activity of Benzofuran Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Cell Line IC₅₀ Value (µM) Observed Effects
Benzofuran-containing Chalcone HCT116 0.59 Cytotoxicity, Apoptosis Induction
Benzofuran-containing Chalcone HT29 0.35 Cytotoxicity, Apoptosis Induction
Benzofuran-containing Chalcone A549 (Lung) 2.85 Cytotoxicity, Apoptosis Induction
Benzofuran-containing Chalcone H1299 (Lung) 1.46 Cytotoxicity, Apoptosis Induction
Benzofuran-isatin Conjugate (5a) SW-620 (Colon) 8.7 Antiproliferative, Apoptosis Induction
Benzofuran-isatin Conjugate (5a) HT-29 (Colon) 9.4 Antiproliferative, Apoptosis Induction
Benzofuran-isatin Conjugate (5d) SW-620 (Colon) 6.5 Antiproliferative, Apoptosis Induction
Benzofuran-isatin Conjugate (5d) HT-29 (Colon) 9.8 Antiproliferative, Apoptosis Induction

Mechanisms of Anti-apoptotic Protein (Bcl-2) Inhibition

A key mechanism through which benzofuran derivatives exert their pro-apoptotic effects is by modulating the expression of proteins involved in the apoptosis pathway, particularly the B-cell lymphoma 2 (Bcl-2) family of proteins. Bcl-2 is an anti-apoptotic protein that, when overexpressed in cancer cells, can prevent cell death and contribute to drug resistance. nih.gov

Studies on newly synthesized benzofuran-isatin conjugates have shown that these molecules can induce apoptosis by directly targeting the Bcl-2 protein. nih.gov Specifically, compounds 5a (3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide) and 5d demonstrated a significant, dose-dependent inhibition of Bcl-2 expression in SW-620 colorectal cancer cells. This inhibition of the anti-apoptotic Bcl-2 protein, coupled with an increase in the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leads to the induction of apoptosis in these cancer cells. nih.gov

The transcriptional regulation of Bcl-2 is also influenced by the tumor suppressor gene p53 and the nuclear factor κB (NF-κB). nih.gov Research on the benzofuran lignan derivative, Benfur, indicates that it induces cell death through a p53-dependent pathway, which in turn regulates the expression of Bcl-2 and the pro-apoptotic protein Bax. nih.gov By influencing these upstream regulators, benzofuran derivatives can effectively disrupt the balance between pro- and anti-apoptotic signals within the cell, tipping it towards programmed cell death.

Osteoblast Differentiation-Promoting Activity

Certain benzofuran derivatives have been identified as promising agents for promoting osteoblast differentiation, a critical process in bone formation and regeneration. jst.go.jpnih.gov Osteoporosis, a disease characterized by an imbalance between bone formation and resorption, has driven research into orally active osteogenic drugs. jst.go.jpnih.gov

In a study aimed at discovering novel oral osteogenic agents, a series of benzofuran derivatives were synthesized and evaluated for their effects on mouse mesenchymal stem cells (ST2 cells). jst.go.jp Among the tested compounds, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) showed potent activity in promoting osteoblast differentiation. This activity was confirmed in vivo, where oral administration of the compound to ovariectomized rats led to an increase in femoral bone mineral density and cortical bone volume, indicating a significant osteogenic effect. nih.govresearchgate.net

Cyclin-Dependent Kinase 8 (CDK8) Inhibition as a Mechanism

The mechanism underlying the osteoblastogenic activity of these benzofuran derivatives has been linked to the inhibition of Cyclin-Dependent Kinase 8 (CDK8). jst.go.jpnih.gov CDK8 is a component of the Mediator complex, which plays a role in regulating gene transcription. Inhibition of CDK8 has been shown to enhance bone morphogenetic protein (BMP) signaling, a key pathway in osteoblast differentiation. jst.go.jp

The compound 23d was found to be a potent inhibitor of CDK8 activity. nih.govresearchgate.net This inhibition is believed to be the primary mechanism through which it promotes osteoblast differentiation and exerts its osteogenic effects. nih.gov This finding identifies the 3,5-disubstituted benzofuran structure as a valuable scaffold for developing orally active anti-osteoporotic drugs that function through CDK8 inhibition. jst.go.jpnih.gov Other studies on related diphenyl ether derivatives have also confirmed that CDK8/19 inhibition promotes osteoblastogenesis, supporting this mechanism of action. nih.gov

Antimicrobial and Antifungal Activity of Benzofuran and Dihydrobenzofuran Scaffolds

The benzofuran core is a well-established scaffold for the development of antimicrobial and antifungal agents. researchgate.net The inherent biological activity of this heterocyclic system has led to the synthesis and evaluation of numerous derivatives against a wide range of pathogens.

Amiodarone, a synthetic drug based on the benzofuran ring system, exhibits potent antifungal activity, defining a potential new class of antimycotics. researchgate.net Inspired by this, researchers have developed other benzofuran derivatives with significant activity against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. researchgate.net Furthermore, novel chiral isoxazoline-benzofuran-sulfonamide derivatives have been designed and shown to have significant antifungal effects against plant fungal pathogens such as Sclerotinia sclerotiorum, with some compounds exhibiting higher potency than the commercial fungicide fluopyram. acs.org The mechanism for some of these antifungal compounds involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. acs.org

Structure-Dependent Antimycotic and Antibacterial Potencies

The antimicrobial and antifungal potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring, demonstrating a clear structure-activity relationship (SAR). nih.govnih.gov

For antifungal activity, studies have shown that introducing specific substituents can drastically alter efficacy. For example, the conversion of a methyl benzofurancarboxylate derivative into its dibromo derivative was found to significantly increase its antifungal activity. researchgate.net In the case of chiral isoxazoline-benzofuran-sulfonamides, the specific stereochemistry (chiral configuration) was shown to have a better affinity and stronger action compared to the racemic configuration, highlighting the importance of stereoisomerism in biological activity. acs.org

For antibacterial activity, substitutions at the C-2 and C-6 positions of the benzofuran ring have been found to be particularly important. Compounds with a hydroxyl group at the C-6 position exhibited excellent antibacterial activity against multiple strains. Additionally, the presence of various aryl groups (phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl) at the C-2 position resulted in good antibacterial activity. nih.gov

Interactions with Biogenic Amine Transporters (e.g., hDAT, hNET, hSERT) for Related Derivatives

Derivatives of the dihydrobenzofuran scaffold have been investigated for their interaction with human biogenic amine transporters, which are crucial for regulating neurotransmitter levels in the brain. These transporters include the dopamine (B1211576) transporter (hDAT), norepinephrine (B1679862) transporter (hNET), and serotonin (B10506) transporter (hSERT).

While specific data for 5-Fluoro-2,3-dihydrobenzofuran-7-ol is limited, related dihydrobenzofuran derivatives have been studied in this context. For instance, certain piperidine (B6355638) derivatives attached to a dihydrobenzofuran core have been modeled and tested for their binding affinity and selectivity towards these transporters. nih.gov Docking studies of known ligands into models of hDAT, hNET, and hSERT help elucidate the structural basis for transporter selectivity. For example, the orientation of ligands within the binding pocket, influenced by specific amino acid residues, determines their potency and selectivity. In hSERT, a specific threonine residue (Thr497) can interact with parts of the ligand, influencing its binding pose. nih.gov The differences in the amino acid sequences and conformations of the transmembrane helices between the transporters create distinct pockets that can be exploited to design selective inhibitors. nih.gov This line of research is critical for developing novel therapeutics for neurological and psychiatric disorders.

Computational and Theoretical Chemistry Studies of 5 Fluoro 2,3 Dihydrobenzofuran 7 Ol and Derivatives

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For benzofuran (B130515) derivatives, DFT calculations are employed to determine stable conformations and to understand their electronic properties. A common approach involves using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p) or 6-31G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netbhu.ac.in

The first step in many computational studies is the optimization of the molecule's geometry to find its lowest energy structure. For benzofuran derivatives, DFT calculations are used to determine key structural parameters like bond lengths and bond angles. bhu.ac.in For instance, in a study on (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative of dihydrobenzofuran, the geometry was optimized using the B3LYP/6-311G(d,p) level of theory to understand its structural architecture. bhu.ac.in Similarly, for benzofuran-cyanovinyl-pentafluorophenyl derivatives, the B3LYP/6-31G(d,p) basis set was used for geometrical optimization. researchgate.net This process is crucial as the molecular geometry dictates many of the compound's chemical and physical properties.

Table 1: DFT Methodology for Benzofuran Derivatives

Compound TypeFunctionalBasis SetPurpose
Chalcone Derivative of DihydrobenzofuranB3LYP6-311G(d,p)Structural, spectroscopic, and chemical reactivity inspection bhu.ac.in
Benzofuran-cyanovinyl-pentafluorophenyl DerivativesB3LYP6-31G(d,p)Geometrical optimization and HOMO/LUMO level determination researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comwikipedia.org The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net

For benzofuran derivatives, DFT calculations are used to determine the energies of these frontier orbitals. researchgate.netbhu.ac.in A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and potentially greater nonlinear optical (NLO) character. researchgate.net In the study of certain benzofuran-cyanovinyl-pentafluorophenyl derivatives, the analysis revealed that the molecular structure significantly influences the HOMO-LUMO gap. researchgate.net For another dihydrobenzofuran derivative, the electronic properties, including HOMO and LUMO energies, were examined using time-dependent DFT (TD-DFT) to evaluate reactive sites. bhu.ac.in

Table 2: Frontier Orbital Energies for a Dihydrobenzofuran Chalcone Derivative

ParameterValue
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results
Energy Gap (ΔE) Data not available in search results

Molecular Electrostatic Surface Potential (MESP) Analysis

The Molecular Electrostatic Surface Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It illustrates the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

In studies of dihydrobenzofuran derivatives, MESP analysis helps to identify reactive electrophilic and nucleophilic sites. bhu.ac.in For the chalcone derivative (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the MESP map predicted that the positive electrostatic potential is located near the hydrogen atoms, while negative potential is associated with electronegative atoms like oxygen. bhu.ac.in This information is crucial for understanding intermolecular interactions, including hydrogen bonding.

In Silico Modeling of Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is widely employed in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at the molecular level. researchgate.netmdpi.com

For derivatives of benzofuran, in silico docking studies have been performed to evaluate their potential as inhibitors of various protein targets. For example, benzofuran-1,2,3-triazole hybrids were designed and evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR), a target in lung cancer treatment. nih.gov The docking studies identified several compounds with strong binding affinities, forming stable interactions within the active site of the receptor. nih.gov Similarly, other studies have used docking to investigate the interactions of benzofuran derivatives with targets like bacterial proteins and Bovine Serum Albumin (BSA). researchgate.netmdpi.com These studies often use software like AutoDock Vina or protocols within Discovery Studio to calculate binding energies and analyze interactions. researchgate.netnih.gov

Table 3: Example Docking Scores of Benzofuran Derivatives against EGFR

CompoundDocking Score (kcal/mol)
BENZ-0454-10.2 nih.gov
BENZ-0143-10.0 nih.gov
BENZ-1292-9.9 nih.gov
BENZ-0335-9.8 nih.gov
BENZ-0332-9.7 nih.gov
BENZ-1070-9.6 nih.gov
Reference Molecule-7.9 nih.gov

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods are also utilized to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. DFT calculations can be used to predict vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts. bhu.ac.in In the investigation of the dihydrobenzofuran chalcone derivative, DFT at the B3LYP/6-311G(d,p) level was used to inspect its spectroscopic aspects, which were then compared with experimental FT-IR and NMR data. bhu.ac.in

Furthermore, computational analysis can explore the conformational landscape of a molecule. This involves identifying different stable three-dimensional arrangements (conformers) and their relative energies. Understanding the accessible conformations is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a protein's binding site. For flexible molecules, torsional scans using methods like TD-DFT can be performed to map the energy changes associated with bond rotations, revealing the most stable conformations. researchgate.net

Advanced Analytical Characterization in Research of 5 Fluoro 2,3 Dihydrobenzofuran 7 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural determination of 5-Fluoro-2,3-dihydrobenzofuran-7-ol and its derivatives. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can piece together the molecular framework, confirm the substitution pattern, and gain insights into the electronic environment of the nuclei.

¹H NMR spectroscopy provides crucial information about the number, connectivity, and chemical environment of protons in the molecule. For a typical this compound derivative, the spectrum would exhibit distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) and methine (-CH-) protons of the dihydrofuran ring, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of the dihydrofuran ring protons are particularly diagnostic for confirming the trans or cis relationship of substituents at positions 2 and 3. In many dihydrobenzofuran neolignans, the coupling constant between H-7 and H-8 (equivalent to H-2 and H-3 in the parent ring system) is a key indicator of their relative stereochemistry. scielo.brresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. For this compound, the carbon atoms of the benzene (B151609) ring would appear in the aromatic region, with the carbon atom attached to the fluorine (C-5) showing a characteristic large one-bond C-F coupling constant. The signals for the dihydrofuran ring carbons (C-2, C-3) and the carbon bearing the hydroxyl group (C-7) would also be present in their expected regions. scielo.brresearchgate.netchemicalbook.com

¹⁹F NMR spectroscopy is a highly sensitive and specific technique for the analysis of fluorinated organic compounds. capes.gov.brniscpr.res.in Given the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range, even subtle changes in the molecular structure can be detected. niscpr.res.in In the case of this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The precise chemical shift of this fluorine atom would be indicative of its electronic environment within the benzofuran (B130515) ring system. Furthermore, coupling between the fluorine nucleus and nearby protons (H-4 and H-6) would provide additional structural confirmation. Computational methods are also employed to predict and corroborate experimental ¹⁹F NMR chemical shifts. nih.gov

A complete assignment of all proton and carbon signals is often achieved through a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). scielo.brresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Dihydrobenzofuran Scaffolds Note: This table presents data from related dihydrobenzofuran structures to illustrate typical chemical shift ranges, as specific experimental data for this compound is not available in the cited literature.

PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
H-2 / C-24.5 - 5.5 (m)70 - 90
H-3 / C-33.0 - 4.0 (m)30 - 50
H-4 / C-46.5 - 7.5 (d, dd)110 - 130 (with C-F coupling)
C-5-150 - 165 (d, ¹JCF ≈ 240 Hz)
H-6 / C-66.5 - 7.5 (d, dd)100 - 120 (with C-F coupling)
C-7-140 - 155
C-3a-115 - 125
C-7a-155 - 165
7-OHVariable-

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.

In a typical mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. For this compound (C₈H₇FO₂), the expected exact mass would be approximately 154.04 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

The fragmentation of dihydrobenzofuran derivatives under mass spectrometric conditions often follows predictable pathways. nist.gov Common fragmentation patterns for the dihydrobenzofuran core involve the cleavage of the dihydrofuran ring. The loss of small neutral molecules, such as water (H₂O) from the hydroxyl group or carbon monoxide (CO), can also be observed. chemguide.co.uklibretexts.orgyoutube.com The presence of the fluorine atom would be evident in the mass-to-charge ratio of the fragments containing it. The characteristic isotopic pattern of bromine or chlorine is not applicable here, but the fluorine atom's influence on fragmentation can be diagnostic. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: This table is based on general fragmentation patterns of dihydrobenzofurans and has not been experimentally confirmed for the specific title compound.

m/z (mass-to-charge ratio)Proposed Fragment
154[M]⁺ (Molecular Ion)
136[M - H₂O]⁺
126[M - CO]⁺
125[M - CHO]⁺
97Fragment containing the fluorinated benzene ring

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule, including the relative and absolute stereochemistry if the compound is chiral and crystallizes as a single enantiomer.

While no specific crystal structure for this compound has been reported in the searched literature, the crystal structures of numerous benzofuran and dihydrobenzofuran derivatives have been determined. researchgate.netnih.gov These studies reveal important structural features of the benzofuran scaffold, such as the planarity of the benzofuran ring system and the puckering of the dihydrofuran ring. For a derivative of this compound that yields suitable single crystals, X-ray diffraction analysis would definitively establish the substitution pattern on the aromatic ring and the stereochemical relationship of any substituents on the dihydrofuran ring.

Table 3: Illustrative Crystallographic Data for a Related Fluorinated Benzofuran Derivative Note: This data is for 5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran and is provided for illustrative purposes only. nih.gov

ParameterValue
Chemical FormulaC₁₅H₁₀F₂O₃S
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.2799 (9)
b (Å)9.5161 (12)
c (Å)10.1052 (13)
α (°)89.844 (2)
β (°)75.057 (2)
γ (°)74.558 (2)

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C-3 position (if asymmetrically substituted at C-2), it can exist as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is the most common and effective method for the separation and quantification of enantiomers.

The successful enantiomeric separation of various benzofuran and dihydrobenzofuran derivatives has been reported in the literature. thegoodscentscompany.comrochester.edu These separations are typically achieved on CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. The separation allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a chiral sample. The development of such analytical methods is crucial for asymmetric synthesis and for studying the biological activities of individual enantiomers. The use of fluorinated chiral selectors in countercurrent chromatography has also been explored for the separation of enantiomers of related compounds. nih.gov

Table 4: General Conditions for Chiral HPLC Separation of Benzofuran Derivatives Note: This table provides a general overview of conditions that may be applicable and would require optimization for this compound.

ParameterTypical Conditions
Chiral Stationary PhaseChiralcel® OD-H, Chiralpak® AD-H, Whelk-O1
Mobile PhaseHexane/Isopropanol, Hexane/Ethanol mixtures
Flow Rate0.5 - 1.5 mL/min
DetectionUV at a suitable wavelength (e.g., 254 nm)
TemperatureAmbient or controlled

Role As a Key Intermediate in Complex Organic Synthesis

Precursor for the Synthesis of Bioactive Natural Products

While direct total syntheses of natural products commencing from 5-Fluoro-2,3-dihydrobenzofuran-7-ol are not extensively documented in publicly available literature, the broader 2,3-dihydrobenzofuran (B1216630) skeleton is a core structural motif in a multitude of biologically active natural products. nih.govmdpi.com This class of compounds, often isolated from plants and fungi, exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.com The synthesis of analogs of these natural products often utilizes substituted dihydrobenzofurans, and the principles guiding these syntheses are directly applicable to this compound.

The overarching synthetic strategies for natural products containing the 2,3-dihydrobenzofuran core provide a roadmap for how this compound can be employed. These strategies often involve the construction of the heterocyclic system as a key step, followed by further functionalization. The presence of the hydroxyl and fluoro groups on this compound offers reactive handles for such transformations, allowing for the introduction of various side chains and functional groups to mimic the complexity of natural products.

Building Block for Pharmaceutical Scaffolds and Advanced Organic Materials

The application of this compound as a building block for pharmaceutical scaffolds is a prominent area of research. The 2,3-dihydrobenzofuran moiety is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

A notable application of related dihydrobenzofuran structures is in the development of anti-inflammatory agents. For instance, various substituted dihydrobenzofuran compounds have been investigated for their potential as anti-inflammatory and analgesic drugs. google.com Research has shown that fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives can exhibit significant anti-inflammatory and potential anticancer effects. mdpi.comnih.gov These studies underscore the value of the fluorinated dihydrobenzofuran scaffold, for which this compound is a key starting material.

Furthermore, patent literature reveals the use of benzofuran derivatives in the preparation of compounds for the treatment of diseases mediated by glucokinase, highlighting the therapeutic potential of this class of compounds.

The versatility of the 2,3-dihydrobenzofuran core also extends to the synthesis of advanced organic materials, although specific examples starting from the 5-fluoro-7-ol derivative are not prevalent. The inherent properties of the fluorinated aromatic system suggest potential applications in areas such as organic electronics and materials science.

Utility in Divergent and Convergent Synthetic Strategies

The structure of this compound lends itself to both divergent and convergent synthetic strategies, making it a versatile tool for the generation of chemical libraries for drug discovery and for the efficient construction of complex target molecules.

Divergent Synthesis: In a divergent synthetic approach, a common intermediate is used to produce a wide array of structurally distinct compounds. The hydroxyl group and the aromatic ring of this compound can be selectively functionalized to create a library of derivatives. For example, the hydroxyl group can be alkylated, acylated, or converted to other functional groups, while the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional diversity. This approach is highly valuable for structure-activity relationship (SAR) studies, where the goal is to systematically modify a lead compound to optimize its biological activity.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 2,3-dihydrobenzofurans is an evolving area of research, with a recent focus on developing more efficient and environmentally friendly methods. nih.gov Future research on 5-Fluoro-2,3-dihydrobenzofuran-7-ol will likely concentrate on moving beyond traditional multi-step syntheses, which can be inefficient and costly. google.com

Key areas for development include:

Transition-Metal-Free Catalysis: A significant trend in the synthesis of dihydrobenzofuran skeletons is the move away from transition metals. nih.gov Research into organocatalyzed, photocatalytic, or even catalyst-free reactions could provide more sustainable and cost-effective routes to this compound. For instance, methods reacting substituted salicylaldehydes with sulfoxonium ylides in the absence of a catalyst have shown high yields for related structures. nih.gov

One-Pot Reactions: The development of one-pot reaction sequences, where rearrangement and cyclization occur in a single step, would represent a significant improvement in efficiency. google.com This approach reduces the need for purification of intermediates, saving time and resources.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and control over reaction conditions for the synthesis of this compound and its derivatives.

Synthetic ApproachPotential Advantages for this compound
Transition-Metal-Free Catalysis Reduced cost, lower toxicity, and more sustainable processes. nih.gov
One-Pot Reactions Increased efficiency, reduced waste, and simplified procedures. google.com
Flow Chemistry Enhanced safety, precise control of reaction parameters, and easier scalability.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The 2,3-dihydrobenzofuran (B1216630) core is associated with a wide array of biological activities. thegoodscentscompany.comrsc.org While the specific biological profile of this compound is not extensively characterized, the activities of related compounds suggest several promising avenues for investigation.

Future research should aim to uncover novel biological targets and elucidate the mechanistic pathways through which this compound exerts its effects. Potential areas of exploration include:

Anticancer Activity: Benzofuran (B130515) derivatives have shown significant potential as anticancer agents. rsc.orgnih.gov Research could focus on the effects of this compound on cancer cell lines, particularly those where related compounds have shown efficacy, such as ovarian, breast, and colon cancer. rsc.orgnih.gov Investigating its impact on pathways like NF-κB, which is implicated in cancer progression, would be a valuable pursuit. nih.gov

Neurological and Psychiatric Disorders: Various derivatives of 2,3-dihydrobenzofuran have been investigated as potent dopamine (B1211576) D1 and serotonin-3 (5-HT3) receptor antagonists, suggesting potential applications in treating psychosis and other neurological conditions. thegoodscentscompany.com Screening this compound for activity at these and other CNS receptors could reveal new therapeutic uses.

Antioxidant and Anti-inflammatory Properties: Natural and synthetic dihydrobenzofurans have demonstrated antioxidant capabilities. nih.gov The phenolic hydroxyl group on this compound makes it a candidate for evaluation as a free radical scavenger and for its potential to inhibit inflammatory pathways.

Antimicrobial and Anthelmintic Activity: The broader benzofuran class has been noted for its antibacterial and antifungal properties. rsc.org Furthermore, high-throughput screening has identified related flavonoid structures with anthelmintic activity, suggesting a potential, unexplored application for dihydrobenzofuran derivatives. mdpi.com

Potential Biological Target/ActivityRationale Based on Related Compounds
Anticancer Benzofuran derivatives show activity against various cancer cell lines and can inhibit key pathways like NF-κB. nih.govnih.gov
Dopamine & Serotonin (B10506) Receptors Dihydrobenzofuran amides are known antagonists of D1 and 5-HT3 receptors, with potential antipsychotic applications. thegoodscentscompany.com
Antioxidant The phenolic structure is common in antioxidant compounds, and related dihydrobenzofurans show free-radical scavenging activity. nih.gov
Antimicrobial The benzofuran scaffold is present in compounds with known antibacterial and antifungal properties. rsc.org

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, in silico methods can guide the synthesis of new derivatives with enhanced potency and selectivity.

Future computational research should focus on:

Molecular Docking: Simulating the binding of this compound and its virtual derivatives to the active sites of known biological targets (e.g., kinases, GPCRs, enzymes) can help prioritize which derivatives to synthesize.

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is available, QSAR models can be built to correlate specific structural features (like the position and type of substituents) with biological activity. This can predict the activity of unsynthesized compounds.

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for a particular biological effect allows for the design of new molecules that retain these features while having improved properties.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to identify candidates with better drug-like characteristics early in the discovery pipeline.

Integration with High-Throughput Screening for Structure-Activity Relationship Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. nih.gov Integrating HTS with the study of this compound is crucial for efficiently exploring its biological potential and understanding its structure-activity relationships (SAR).

Future research in this area should involve:

Library Synthesis: Creating a focused library of derivatives based on the this compound scaffold. This library would systematically vary substituents at different positions on the molecule.

Assay Development: Developing robust and miniaturized assays for HTS that are relevant to the potential biological targets identified in section 9.2 (e.g., enzyme inhibition, receptor binding, cell viability).

SAR Analysis: Following HTS, the data can be analyzed to establish clear SAR. For example, SAR studies on related benzofurans have shown that the presence of a phenolic hydroxyl group can be crucial for anticancer activity, and the addition of a fluorine atom can significantly increase potency. nih.gov This systematic approach would elucidate the role of the fluorine atom and the hydroxyl group in the activity of this compound.

HTS Integration StepObjectiveExample from Related Research
Library Synthesis To create a diverse set of related compounds for testing.A series of benzofuran derivatives were synthesized to explore anticancer activity. nih.gov
HTS Campaign To rapidly screen the library against biological targets.A screen of over 2,000 molecules was used to find new anthelmintic compounds. mdpi.com
SAR Analysis To identify the relationship between chemical structure and biological activity.SAR analysis revealed that adding a fluorine atom to a benzofuran derivative increased its inhibitory potency two-fold. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Fluoro-2,3-dihydrobenzofuran-7-ol, and how can purity be ensured post-synthesis?

  • Methodology :

  • Route 1 : Use a halogenation-cyclization approach. For example, reflux 4-methoxyphenol derivatives with fluorinating agents (e.g., Selectfluor) in polar solvents like acetonitrile, followed by acid-mediated cyclization (similar to methods in ). Monitor reaction progress via TLC (Rf ~0.65 in ethyl acetate) and purify via column chromatography (ethyl acetate/hexane gradient) .
  • Route 2 : Employ oxidative coupling using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in hexafluoropropan-2-ol at room temperature, as described for structurally analogous dihydrobenzofurans .
  • Purity Assurance : Post-synthesis, use recrystallization (e.g., benzene evaporation for single-crystal growth) and validate via melting point analysis (e.g., 436–437 K) and NMR (¹H/¹³C) to confirm absence of byproducts .

Q. How can the structural conformation of this compound be characterized experimentally?

  • Techniques :

  • X-ray Crystallography : Resolve the planar benzofuran core and substituent orientations (mean deviation ≤0.005 Å from plane). Hydrogen bonding networks (e.g., O–H⋯O dimers) can be identified to explain solid-state stability .
  • Spectroscopy : Combine ¹H NMR (e.g., aromatic proton splitting patterns) and HRMS for molecular weight confirmation. IR can detect hydroxyl (broad ~3200 cm⁻¹) and fluorine-related vibrations .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the regioselectivity of fluorination in dihydrobenzofuran synthesis?

  • Optimization Strategies :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorinating agent reactivity, while protic solvents may stabilize intermediates. For example, hexafluoropropan-2-ol improves electrophilic substitution via hydrogen-bond stabilization .
  • Catalytic Systems : Test transition metals (e.g., Pd/Cu) for directed C–H fluorination. Compare yields under inert vs. aerobic conditions to minimize side reactions .
  • Temperature Control : Lower temperatures (0–25°C) favor kinetic control for meta-fluorination, while higher temps (80–100°C) may shift to thermodynamic para-products .

Q. What computational methods can predict the binding affinity of this compound to biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Focus on fluorine’s electronegativity and hydrogen-bond acceptor sites .
  • MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational dynamics. Calculate binding free energy via MM-PBSA .
  • QSAR Modeling : Corrogate substituent effects (e.g., –F vs. –Cl) on bioactivity using descriptors like Hammett constants and logP .

Q. How can analytical challenges in detecting trace byproducts (e.g., dehalogenated derivatives) be addressed during synthesis?

  • Solutions :

  • HPLC-MS : Employ reverse-phase C18 columns with ESI+ ionization to separate and identify low-abundance species (e.g., m/z peaks for dehalogenated analogs) .
  • Isotopic Labeling : Synthesize ¹⁸F-labeled intermediates to track unintended defluorination via radio-TLC .
  • Quenching Protocols : Use sodium bisulfite washes to eliminate reactive iodine residues, which may catalyze side reactions .

Q. What mechanisms underlie the biological activity of fluorinated dihydrobenzofurans in modulating enzymatic pathways?

  • Mechanistic Insights :

  • Enzyme Inhibition : Fluorine’s electron-withdrawing effect enhances interactions with catalytic residues (e.g., COX-2’s Tyr385), as shown in IC50 assays .
  • Receptor Modulation : Fluorine improves pharmacokinetic properties (e.g., BBB penetration) and stabilizes ligand-receptor complexes via hydrophobic contacts, validated via SPR binding assays .
  • Metabolic Stability : Compare in vitro microsomal half-lives of fluorinated vs. non-fluorinated analogs to quantify resistance to CYP450 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2,3-dihydrobenzofuran-7-ol
Reactant of Route 2
5-Fluoro-2,3-dihydrobenzofuran-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.